molecular formula C13H18N2O5S2 B12924400 1-((2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(1,3-dithian-2-yl)pyrimidin-4(1H)-one

1-((2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(1,3-dithian-2-yl)pyrimidin-4(1H)-one

Cat. No.: B12924400
M. Wt: 346.4 g/mol
InChI Key: AFDQPGWEHYBTAF-ZIYJGFGOSA-N
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Description

1-((2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(1,3-dithian-2-yl)pyrimidin-4(1H)-one is a complex organic compound that features a unique combination of a tetrahydrofuran ring, a dithiane ring, and a pyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(1,3-dithian-2-yl)pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydrofuran ring, the introduction of the dithiane group, and the construction of the pyrimidinone ring. Each step requires specific reaction conditions, such as the use of protecting groups, selective deprotection, and careful control of temperature and pH.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-((2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(1,3-dithian-2-yl)pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The dithiane ring can be reduced to form a dithiol.

    Substitution: The pyrimidinone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions typically involve the use of strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield aldehydes or ketones, while reduction of the dithiane ring would produce a dithiol.

Scientific Research Applications

1-((2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(1,3-dithian-2-yl)pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: It may have potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Properties

Molecular Formula

C13H18N2O5S2

Molecular Weight

346.4 g/mol

IUPAC Name

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one

InChI

InChI=1S/C13H18N2O5S2/c16-6-7-9(18)10(19)12(20-7)15-3-2-8(17)14-11(15)13-21-4-1-5-22-13/h2-3,7,9-10,12-13,16,18-19H,1,4-6H2/t7-,9-,10+,12-/m1/s1

InChI Key

AFDQPGWEHYBTAF-ZIYJGFGOSA-N

Isomeric SMILES

C1CSC(SC1)C2=NC(=O)C=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1CSC(SC1)C2=NC(=O)C=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

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